molecular formula C12H8ClN3 B158509 6-Chloro-2-phenylimidazo[1,2-b]pyridazine CAS No. 1844-53-7

6-Chloro-2-phenylimidazo[1,2-b]pyridazine

Cat. No. B158509
CAS RN: 1844-53-7
M. Wt: 229.66 g/mol
InChI Key: FPWMERDSYDEJOP-UHFFFAOYSA-N
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Description

6-Chloro-2-phenylimidazo[1,2-b]pyridazine is a chemical compound with the molecular formula C12H8ClN3 . It is a useful research chemical .


Synthesis Analysis

The synthesis of imidazo[1,2-b]pyridazine derivatives, including 6-Chloro-2-phenylimidazo[1,2-b]pyridazine, has been widely studied in drug molecules . A new compound, ethyl 6-chloro-3-fluoroimidazo[1,2-b]pyridazine-2-carboxylate, was synthesized and characterized by spectroscopic techniques .


Molecular Structure Analysis

The molecular structure of 6-Chloro-2-phenylimidazo[1,2-b]pyridazine was confirmed using X-ray diffraction (XRD) . The optimized molecular crystal structures were determined on the basis of density functional theory (DFT) calculations .


Chemical Reactions Analysis

6-Chloro-2-phenylimidazo[1,2-b]pyridazine can undergo nitration with nitric acid in sulfuric acid at low temperature to afford the 3-nitro derivative . With an excess of nitric acid, a second nitro group could be introduced under practically the same reaction conditions .


Physical And Chemical Properties Analysis

6-Chloro-2-phenylimidazo[1,2-b]pyridazine has a molecular weight of 229.67 . Its SMILES string is Clc1ccc2nc(cn2n1)-c3ccccc3 .

Scientific Research Applications

Anticancer Properties

6-Chloro-2-phenylimidazo[1,2-b]pyridazine has shown promise in inhibiting cancer cell growth. Researchers have evaluated its effects against various human cancer cell lines, including lung carcinoma (A549), glioma cancer (HS-683), breast carcinoma (MCF-7), melanoma cancer (SK-MEL-28), and B16-F1 melanoma cells. The compound was tested using the MTT assay, which measures cell viability. Its potential as an anticancer agent warrants further investigation .

Antiparasitic Activity

In vitro studies have explored the impact of 6-Chloro-2-phenylimidazo[1,2-b]pyridazine on parasitic organisms. Specifically, it has been evaluated against Leishmania donovani promastigotes and Leishmania infantum axenic amastigotes. Additionally, its effects on Trypanosoma brucei trypomastigotes (the causative agent of African trypanosomiasis) were investigated. These findings suggest potential antiparasitic properties .

Future Directions

Imidazo[1,2-b]pyridazine derivatives, including 6-Chloro-2-phenylimidazo[1,2-b]pyridazine, have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry . They have shown significant success in modulating the activities of numerous targets that were thought to be intractable and 'undruggable’ . Therefore, the future direction of this compound could be in the field of drug discovery research .

properties

IUPAC Name

6-chloro-2-phenylimidazo[1,2-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClN3/c13-11-6-7-12-14-10(8-16(12)15-11)9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPWMERDSYDEJOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN3C(=N2)C=CC(=N3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60171568
Record name Imidazo(1,2-b)pyridazine, 6-chloro-2-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60171568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1844-53-7
Record name Imidazo(1,2-b)pyridazine, 6-chloro-2-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001844537
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Imidazo(1,2-b)pyridazine, 6-chloro-2-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60171568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What does the research tell us about how 6-Chloro-2-phenylimidazo[1,2-b]pyridazine might function as a corrosion inhibitor?

A1: The research paper explores the use of computational chemistry methods to understand how 6-Chloro-2-phenylimidazo[1,2-b]pyridazine interacts with metal surfaces in acidic environments []. While the abstract doesn't provide specific results, it suggests that the study aims to unravel the molecular mechanisms behind its potential corrosion inhibition properties. This likely involves investigating how the compound adsorbs onto the metal surface, forming a protective layer that hinders corrosive agents from reaching the metal. []

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